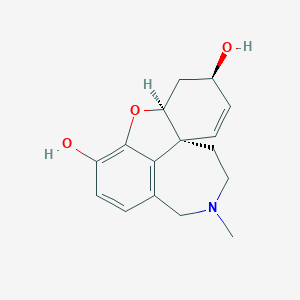

Sanguinine

Description

This compound has been reported in Lycoris incarnata, Phaedranassa dubia, and other organisms with data available.

from Amaryllidaceae; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209575 | |

| Record name | O-Desmethylgalantamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60755-80-8 | |

| Record name | Sanguinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylgalantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylgalantamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sanguinarine: A Technical Guide to Natural Sources and Extraction for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanguinarine, a potent quaternary benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of sanguinarine, detailing its concentration in various plant species and tissues. Furthermore, this document outlines comprehensive experimental protocols for the extraction and purification of sanguinarine, offering methodologies essential for laboratory-scale and potential pilot-scale production. The guide also elucidates key signaling pathways modulated by sanguinarine, providing a molecular basis for its therapeutic potential and supporting its further investigation in drug discovery and development.

Natural Sources of Sanguinarine

Sanguinarine is predominantly found in a select group of plants belonging to the Papaveraceae family. The primary species recognized for their significant sanguinarine content are Bloodroot (Sanguinaria canadensis), Macleaya cordata (Plume Poppy), Mexican Prickly Poppy (Argemone mexicana), and Greater Celandine (Chelidonium majus). The distribution and concentration of sanguinarine can vary considerably between different plant parts and are influenced by factors such as geographical location and harvest time.

Table 1: Principal Natural Sources of Sanguinarine and Alkaloid Content

| Plant Species | Family | Primary Plant Part(s) Containing Sanguinarine | Typical Sanguinarine Content (mg/g dry weight unless otherwise specified) | Other Major Alkaloids Present |

| Sanguinaria canadensis (Bloodroot) | Papaveraceae | Rhizomes, Roots | Rhizomes: Highest concentration; Roots: Lower than rhizomes; Leaves and Flowers: Minimal concentrations.[1][2] | Chelerythrine, Protopine, Allocryptopine |

| Macleaya cordata (Plume Poppy) | Papaveraceae | Whole plant, Fruits | Fruits: Highest concentration.[3][4] A 60% total alkaloid extract can contain >40% sanguinarine.[5] | Chelerythrine, Protopine, Allocryptopine |

| Argemone mexicana (Mexican Prickly Poppy) | Papaveraceae | Seeds, Whole plant | Seeds contain 22-36% oil, with sanguinarine comprising approximately 90% of the total alkaloids in the oil.[6][7][8] The seeds contain about 0.13% total alkaloids.[6] Mature seeds can have ~0.8 mg/g DW.[9] | Dihydrosanguinarine, Berberine, Protopine, Allocryptopine |

| Chelidonium majus (Greater Celandine) | Papaveraceae | Roots, Herb | Roots generally have a higher concentration than aerial parts.[4][10] Can range from 0.66 to 2.93 mg/g of dry plant material.[11] | Coptisine, Chelidonine, Berberine, Protopine, Stylopine |

Extraction and Purification Protocols

The extraction of sanguinarine from its natural sources typically involves solvent extraction followed by purification steps. The choice of solvent and method can significantly impact the yield and purity of the final product.

General Solvent Extraction Workflow

The following diagram illustrates a general workflow for the solvent-based extraction of sanguinarine from plant material.

Detailed Experimental Protocols

This protocol is adapted from a method yielding a crude alkaloid extract with subsequent isolation of sanguinarine.[12][13]

-

Maceration: Soak 1 kg of ground, air-dried whole plant material of Macleaya cordata in 5 L of 95% ethanol for 48 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried extract.

-

Acidification and Precipitation: Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid in water and let it stand overnight.

-

Filtration: Filter the acidic suspension to remove insoluble material.

-

Alkalinization and Precipitation: Adjust the pH of the filtrate to 10 with a 10% aqueous sodium hydroxide solution to precipitate the total alkaloids.

-

Collection and Drying: Collect the precipitate by filtration or centrifugation and dry to yield the crude alkaloid fraction. This method has been reported to yield approximately 7 g (0.7%) of total alkaloids.[12][13]

-

Purification: Further purification of sanguinarine from the crude alkaloid mixture can be achieved using techniques such as high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC). A two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid (4:2:2, v/v/v) has been successfully used for HSCCC separation.[11]

This protocol focuses on the extraction of alkaloids from the seeds, which are a rich source of sanguinarine.

-

Defatting: If necessary, defat the powdered seeds of Argemone mexicana with a non-polar solvent like hexane to remove the oil, which can interfere with subsequent extraction steps.

-

Acidic Methanol Extraction: Extract the defatted seed powder with 0.5% hydrochloric acid in methanol (v/v).[14] Incubate the mixture at 45°C with gentle shaking for 2 hours.

-

Filtration and Concentration: Filter the mixture to remove solid debris and concentrate the acidic methanol extract to dryness under reduced pressure.

-

Resuspension: Dissolve the resulting residue in a minimal amount of methanol for further analysis or purification.

-

Purification: Separation of sanguinarine can be achieved using thin-layer chromatography (TLC) with a mobile phase of benzene:ethanol (9:1 v/v).[14][15] For larger scale purification, column chromatography or preparative HPLC would be suitable.

This protocol is a general method for obtaining a sanguinarine-rich extract from bloodroot rhizomes.

-

Maceration: Macerate pulverized Sanguinaria canadensis rhizomes in 75% ethanol.[16] The ratio of plant material to solvent should be optimized for efficient extraction.

-

Filtration: After a sufficient maceration period (e.g., 24-48 hours), filter the mixture to separate the ethanolic extract from the solid plant material.

-

Concentration: Remove the ethanol from the filtrate using a rotary evaporator to yield a concentrated extract.

-

Acid-Base Purification (Optional but Recommended):

-

Dissolve the extract in a dilute acidic solution (e.g., 2% sulfuric acid).

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove non-alkaloidal impurities.

-

Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) with a base like ammonium hydroxide to precipitate the alkaloids.

-

Collect the precipitate by filtration and dry.

-

-

Further Purification: The resulting crude alkaloid extract can be further purified by chromatographic methods to isolate pure sanguinarine. A process involving initial extraction with diluted sulfuric acid, precipitation with ammonia, and subsequent dissolution in ether has also been described.[4]

Key Signaling Pathways Modulated by Sanguinarine

Sanguinarine exerts its biological effects by modulating several key intracellular signaling pathways, many of which are implicated in the pathogenesis of cancer and inflammatory diseases.

NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][17][18] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Sanguinarine has been shown to induce apoptosis in various cell types through the activation of JNK and p38 MAPKs.[6][9][13][19]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Sanguinarine has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[2][20][21][22][23]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is integral to cytokine signaling and is often dysregulated in cancer. Sanguinarine has been shown to suppress the activation of STAT3, a key component of this pathway, leading to the inhibition of cancer cell growth and invasion.[1][5][7][11][12][24][25]

Conclusion

Sanguinarine represents a promising natural product with a well-defined profile of biological activities and understood mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its natural sources, robust extraction methodologies, and a summary of its interactions with key cellular signaling pathways. The provided protocols and data can serve as a starting point for further research into the therapeutic applications of sanguinarine, facilitating the development of novel pharmaceuticals for a range of diseases. Further optimization of extraction and purification processes, along with comprehensive preclinical and clinical evaluation, will be crucial in translating the therapeutic potential of sanguinarine into clinical practice.

References

- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sanguinaria (U. S. P.)—Sanguinaria. | Henriette's Herbal Homepage [henriettes-herb.com]

- 5. researchgate.net [researchgate.net]

- 6. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 8. researchgate.net [researchgate.net]

- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 16. "INVESTIGATION OF THE ANTIMICROBIAL PROPERTIES OF SANGUINARIA CANADENSI" by Bailey Strickland, Andrea L. Kwiatkowski et al. [digitalcommons.gaacademy.org]

- 17. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cardiotoxicity of sanguinarine via regulating apoptosis and MAPK pathways in zebrafish and HL1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 21. Sanguinarine inhibits epithelial ovarian cancer development via regulating long non-coding RNA CASC2-EIF4A3 axis and/or inhibiting NF-κB signaling or PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. 호스팅 기간 만료 [x-y.net]

- 25. mdpi.com [mdpi.com]

Sanguinarine: A Technical Whitepaper on Molecular Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms of sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis. It details the compound's primary molecular targets and its modulatory effects on critical cellular pathways, underpinning its potential as a therapeutic agent.

Core Molecular Targets of Sanguinarine

Sanguinarine exerts its biological effects by interacting with a variety of molecular targets. Its planar, cationic iminium form is particularly reactive, allowing it to engage with several key cellular components.

-

Nucleic Acids: Sanguinarine is a potent intercalator of DNA and RNA.[1] The planar iminium ion form of the molecule inserts itself between base pairs, particularly GC-rich regions, leading to conformational changes in the nucleic acid structure.[2][3] This interaction can disrupt DNA replication and transcription, contributing to its cytotoxic effects.[4]

-

Enzymes: Sanguinarine has been identified as an inhibitor of several key enzymes. It reversibly inhibits Lysine-Specific Demethylase 1 (LSD1) with an IC50 value of 0.4 μM, which leads to an increase in histone methylation (H3K4me2/H3K9me2) and suppression of cancer cell growth.[5] It also targets other enzymes, including mitogen-activated protein kinase phosphatase-1 (MKP-1)[6] and DNA topoisomerase, which can lead to DNA damage.[7]

-

Transcription Factors: A primary mechanism of sanguinarine's anti-inflammatory and anti-proliferative action is the inhibition of critical transcription factors. It effectively blocks the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[8][9] Additionally, it suppresses the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, often constitutively active in cancer cells.[10][11][12]

-

Protein Kinases: The compound modulates multiple protein kinase signaling cascades. It inhibits the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a crucial survival pathway in many cancers.[13][14][15] Furthermore, it affects members of the Mitogen-Activated Protein Kinase (MAPK) family, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][14][16]

Modulation of Cellular Pathways

Sanguinarine's interaction with its molecular targets triggers a cascade of events, profoundly impacting several cellular pathways critical for cell fate and function.

Sanguinarine is a potent inducer of apoptosis in a wide range of cancer cells through both intrinsic and extrinsic pathways.[12][17]

-

Generation of Reactive Oxygen Species (ROS): A central mechanism is the stimulation of reactive oxygen species (ROS) production.[6][7][16][18] This oxidative stress leads to a loss of mitochondrial membrane potential.[6][11]

-

Intrinsic (Mitochondrial) Pathway: The loss of mitochondrial integrity results in the release of cytochrome c into the cytoplasm. This is often accompanied by an increased Bax/Bcl-2 ratio, favoring apoptosis.[10][11] Released cytochrome c activates the caspase cascade, primarily through caspase-9 and the executioner caspase-3.[10][11]

-

Extrinsic Pathway: Sanguinarine can also upregulate members of the TNF receptor superfamily (TNFRSF), initiating the extrinsic apoptosis pathway, which involves the activation of caspase-8.[17]

Sanguinarine disrupts cell cycle progression, primarily inducing G0/G1 and S-phase arrest in various cancer cell types.[13][19][20][21]

-

Modulation of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound upregulates the expression of CDK inhibitors, notably p21/WAF1 and p27/KIP1.[19][20]

-

Downregulation of Cyclins and CDKs: This is followed by a significant decrease in the levels of G1-phase cyclins (Cyclin D1, D2, E) and their associated kinases (CDK2, CDK4, CDK6).[19] This cascade of events prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.

Sanguinarine exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.

-

NF-κB Pathway: As a central regulator of inflammation, the NF-κB pathway is a key target. Sanguinarine inhibits TNF-α-induced NF-κB activation by preventing the degradation of IκBα.[8][22] This blockade suppresses the expression of downstream inflammatory genes, such as chemokines (e.g., CCL2) and cytokines.[22][23][24] It can also inhibit the upstream kinase IKBKE.[22][23]

-

MAPK Pathway: Sanguinarine modulates the MAPK pathway, which is also involved in inflammatory responses. It can increase the phosphorylation of JNK and p38, contributing to apoptosis, while in other contexts, it can inhibit ERK1/2 signaling, which is linked to cell migration and proliferation.[6][16][22][23]

-

Nrf2 Pathway: Sanguinarine has been shown to activate the Nrf2 pathway, which plays a protective role against oxidative stress, while inhibiting the NF-κB pathway in models of ulcerative colitis.[25][26]

-

PI3K/Akt/mTOR Pathway: Sanguinarine inhibits this critical pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis.[13][14][15] This pathway is often hyperactivated in cancer and its inhibition is a key therapeutic strategy.

-

JAK/STAT Pathway: The compound has been shown to suppress the JAK/STAT pathway, particularly by inactivating STAT3.[10][11] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1.[11]

Quantitative Data: In Vitro Cytotoxicity

Sanguinarine demonstrates potent cytotoxic and anti-proliferative activity across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Non-Small Cell Lung | 610 nM | 6 days | [18] |

| A549 | Non-Small Cell Lung | 1.59 µM | 72 hours | [27] |

| K562 | Chronic Myelogenous Leukemia | 2 µM | - | [18] |

| HeLa | Cervical Cancer | 0.16 µg/mL | - | [27] |

| LNCaP | Prostate Cancer | 0.1 - 2 µM (Dose-dependent inhibition) | 24 hours | [19][20] |

| DU145 | Prostate Cancer | 0.1 - 2 µM (Dose-dependent inhibition) | 24 hours | [19][20] |

| AsPC-1 | Pancreatic Cancer | <10 µM (Dose-dependent inhibition) | 24 hours | [21] |

| BxPC-3 | Pancreatic Cancer | <10 µM (Dose-dependent inhibition) | 24 hours | [21] |

| A375 | Melanoma | 0.11 µg/mL | - | [28][29] |

| G-361 | Melanoma | 0.14 - 0.55 µg/mL | - | [28][29] |

| SK-MEL-3 | Melanoma | 0.54 µg/mL | - | [28][29] |

| C32 | Amelanotic Melanoma | 0.5 - 2 µM (Dose-dependent decrease) | 24 hours | [30] |

| RPMI-7951 | Melanoma | 0.1 - 2 µM (Dose-dependent decrease) | 24-48 hours | [31] |

| HL-60 | Promyelocytic Leukemia | 0.6 µM | - | [32] |

| H1975 | Non-Small Cell Lung | ~1 µM | 48 hours | [5] |

| H1299 | Non-Small Cell Lung | ~2 µM | 48 hours | [5] |

Key Experimental Protocols

The investigation of sanguinarine's effects relies on a suite of standard molecular and cellular biology techniques.

-

Principle: These are colorimetric assays that measure cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT) or a water-soluble salt (e.g., WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Methodology:

-

Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and allowed to adhere overnight.[18]

-

Treatment: Cells are treated with various concentrations of sanguinarine (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[18][33]

-

Reagent Addition: After treatment, the assay reagent (e.g., 10-20 µL of MTT or CCK-8 solution) is added to each well.[18][33]

-

Incubation: Plates are incubated at 37°C for 1-4 hours to allow for formazan production.

-

Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[18][33]

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

-

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Methodology:

-

Treatment: Cells are treated with sanguinarine for the desired time.

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analysis: The cell population is analyzed by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Treatment: Cells are treated with sanguinarine.

-

Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.

-

Analysis: The DNA content of individual cells is measured by flow cytometry. Histograms of cell count versus fluorescence intensity are generated to determine the percentage of cells in each phase of the cell cycle.[20]

-

-

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies, followed by enzyme-linked secondary antibodies for detection.

-

Methodology:

-

Cell Lysis: After sanguinarine treatment, cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined (e.g., using a BCA assay).

-

Electrophoresis: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, p21, cleaved caspase-3).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

-

References

- 1. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of the interactions of sanguinarine with DNA: influence of ionic strength and base composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sanguinarine-induced oxidative stress and apoptosis-like programmed cell death(AL-PCD) in root meristem cells of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 호스팅 기간 만료 [x-y.net]

- 13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 14. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [Sanguinarine alleviates ulcerative colitis in mice by regulating the Nrf2/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. journals.viamedica.pl [journals.viamedica.pl]

- 32. mdpi.com [mdpi.com]

- 33. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sanguinarine Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of sanguinarine, a benzophenanthridine alkaloid with a broad spectrum of biological activities. This document provides a comprehensive overview of its anticancer, antimicrobial, and anti-inflammatory properties, with a focus on how chemical modifications to the sanguinarine scaffold influence its biological efficacy. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Core Structure and Chemical Features

Sanguinarine is characterized by a planar tetracyclic aromatic system containing a quaternary iminium ion, which is crucial for its biological activity. The key structural features amenable to modification include the C6 position on the B ring and substitutions on the A and D rings.

Anticancer Activity: Structure-Activity Relationship

Sanguinarine exhibits potent cytotoxic effects against a wide range of cancer cell lines. The SAR studies reveal several key insights into the structural requirements for its anticancer activity.

A critical element for the anticancer activity of sanguinarine is the presence of the C=N+ bond in its structure.[1] Studies on sanguinarine derivatives have shown that modifications at the C6-position can modulate its cytotoxic potency. For instance, the introduction of small hydrophilic groups or a cyano (CN) group at this position is well-tolerated and can even enhance activity against certain cancer cell lines.[1] In contrast, bulky substituents or the reduction of the iminium bond to an amine significantly diminishes or abolishes its anticancer effects.[1]

The introduction of electron-withdrawing groups, such as halogens, nitro, or trifluoromethyl groups, on the N-aromatic ring of sanguinarine analogs has been shown to significantly improve their cytotoxic activity.[2] Conversely, the presence of electron-donating groups like methyl or methoxyl groups tends to decrease the activity.[2]

Quantitative Data: Anticancer Activity of Sanguinarine and Its Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sanguinarine and its key derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sanguinarine | A549 (Non-small cell lung cancer) | 1.25 - 4.35 | [1] |

| Sanguinarine | H1975 (Non-small cell lung cancer) | 0.94 - 3.13 | [1] |

| 6-aminoethyl-SA (8d) | A549 | 1.25 | [1] |

| 6-aminoethyl-SA (8d) | H1975 | 0.94 | [1] |

| 6-morpholinyl-SA (8h) | A549 | 2.15 | [1] |

| 6-morpholinyl-SA (8h) | H1975 | 1.89 | [1] |

| 6-cyano-SA (8l) | A549 | 0.96 | [1] |

| 6-cyano-SA (8l) | H1975 | 0.79 | [1] |

| 6-methyl-SA (8k) | A549 | >30 | [1] |

| 6-methyl-SA (8k) | H1975 | >30 | [1] |

| 6-cyano dihydrosanguinarine (CNS) | NB4 (Human leukemia) | 0.53 | [2] |

| 6-cyano dihydrosanguinarine (CNS) | MKN-45 (Human gastric cancer) | 1.53 | [2] |

| Sanguinarine | A375 (Human melanoma) | 0.11 - 0.54 | [3] |

| Sanguinarine | G-361 (Human melanoma) | 0.11 - 0.54 | [3] |

| Sanguinarine | SK-MEL-3 (Human melanoma) | 0.11 - 0.54 | [3] |

| Sanguinarine | A17 (Glioblastoma) | 1.293 | [4] |

| Sanguinarine | MDA-MB-231 (Triple-negative breast cancer) | 1.616 | [4] |

| Sanguinarine | HTC75 (Thyroid cancer) | 2.18 | [4] |

Antimicrobial Activity: Structure-Activity Relationship

Sanguinarine possesses broad-spectrum antimicrobial activity against bacteria and fungi.[5] Its mechanism of action primarily involves the disruption of the cell membrane and wall integrity, leading to cell lysis.[6] Furthermore, at high concentrations, sanguinarine can induce the production of reactive oxygen species (ROS) in bacteria, contributing to its bactericidal effect.[6]

The antimicrobial efficacy of sanguinarine derivatives is also linked to their chemical structure. The positively charged iminium ion is essential for its interaction with negatively charged bacterial cell membranes.

Quantitative Data: Antimicrobial Activity of Sanguinarine

The following table presents the minimum inhibitory concentration (MIC) values of sanguinarine against various microorganisms.

| Microorganism | MIC (µg/mL) | Reference |

| Plaque Bacteria (various species) | 1 - 32 | [5] |

| Staphylococcus aureus | 128 | [6] |

| Gram-positive and Gram-negative bacteria | 0.5 - 128 | [7] |

Key Signaling Pathways Modulated by Sanguinarine

Sanguinarine exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

Sanguinarine has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1] By inhibiting this pathway, sanguinarine promotes apoptosis in cancer cells.

Caption: Sanguinarine-mediated inhibition of the PI3K/Akt pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial target of sanguinarine. By suppressing this pathway, sanguinarine can inhibit cancer cell growth and induce apoptosis.

Caption: Sanguinarine's inhibitory effect on the JAK/STAT signaling cascade.

NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cancer. Sanguinarine blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Inhibition of the NF-κB signaling pathway by sanguinarine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of sanguinarine and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Sanguinarine or its derivatives (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10][11][12]

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

Sanguinarine or its derivatives

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

References

- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. The Duality of Sanguinarine: Anticancer Potential, Carcinogenic Controversy and Clinical Outlook_Chemicalbook [chemicalbook.com]

- 5. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic antimicrobial activity of combinations of sanguinarine and EDTA with vancomycin against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 15. kumc.edu [kumc.edu]

- 16. bosterbio.com [bosterbio.com]

- 17. bdbiosciences.com [bdbiosciences.com]

The Historical Trajectory of Sanguinarine: From Traditional Remedies to Modern Scientific Inquiry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sanguinarine, a potent benzophenanthridine alkaloid, has a rich and complex history rooted in traditional medicine. Primarily sourced from the rhizomes of Sanguinaria canadensis (bloodroot) and the whole plant of Macleaya cordata (plume poppy), this compound has been utilized for centuries by indigenous populations in North America and in traditional Chinese medicine for a wide array of ailments.[1] This technical guide provides a comprehensive overview of the historical uses of sanguinarine, presents available quantitative data on its presence in traditional sources, details traditional preparation methods, and elucidates the molecular signaling pathways that are now understood to underpin its historical therapeutic applications. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this multifaceted natural product.

Traditional Uses of Sanguinarine-Containing Plants

The ethnobotanical record reveals a broad spectrum of applications for sanguinarine-containing plants, reflecting a deep-seated understanding of their medicinal properties by traditional cultures.

Sanguinaria canadensis (Bloodroot) in Native American Medicine

Native American tribes, particularly those in eastern North America, held Sanguinaria canadensis in high regard, utilizing it for a variety of medicinal and practical purposes.[2][3] The vibrant red-orange sap of the rhizome, which contains a high concentration of sanguinarine, was a key component in their preparations.[2]

Traditional applications of bloodroot by Native Americans included:

-

Respiratory Ailments: It was commonly used to treat conditions such as the common cold, coughs, and other respiratory infections.[4]

-

Dermatological Conditions: The sap and preparations made from the rhizome were applied topically to treat skin conditions, including warts, and to act as a natural dye for the skin.[4][5]

-

Anti-inflammatory and Analgesic: Bloodroot was used to alleviate pain and reduce inflammation associated with various conditions.

-

Antimicrobial Agent: Its use extended to treating infections, showcasing an early recognition of its antimicrobial properties.

-

Emetic: In larger doses, bloodroot was used to induce vomiting.[3]

Macleaya cordata (Plume Poppy) in Traditional Chinese Medicine

Traditional applications of Macleaya cordata in Chinese medicine included:

-

Anti-inflammatory: It was employed to reduce swelling and treat inflammatory conditions.[6]

-

Detoxification: Macleaya cordata was used for its perceived detoxifying properties.[6]

-

Antimicrobial: The plant was used to address microbial infections.[6]

-

Pain Relief: It was also used for its analgesic effects to alleviate pain.[8]

Quantitative Analysis of Sanguinarine in Source Plants

While precise quantification of sanguinarine in traditional preparations is not extensively documented, modern analytical techniques have provided valuable data on the concentration of this alkaloid in its primary plant sources. This information is critical for understanding the potential dosage and bioactivity of traditional remedies.

| Plant Species | Plant Part | Sanguinarine Concentration | Other Major Alkaloids | Reference |

| Sanguinaria canadensis | Rhizome | Varies significantly by geography and season; can be a major alkaloid | Chelerythrine, Protopine | |

| Macleaya cordata | Whole Plant | A major alkaloid component | Chelerythrine, Protopine, Allocryptopine | [7] |

Experimental Protocols for Traditional Preparations

The following are generalized protocols for traditional preparations based on historical accounts. It is important to note that specific methodologies varied between different cultural groups and practitioners.

Preparation of a Bloodroot Poultice (Topical Application)

A poultice is a soft, moist mass of material, typically of plant origin, that is applied to the body to relieve soreness and inflammation.

Materials:

-

Fresh or dried rhizome of Sanguinaria canadensis (bloodroot)

-

Water (or another liquid such as oil)

-

Mortar and pestle (or a similar tool for grinding)

-

Clean cloth or bandage

Methodology:

-

The fresh or dried bloodroot rhizome is finely chopped or ground into a powder using a mortar and pestle.

-

A small amount of warm water or oil is gradually added to the powdered rhizome and mixed to form a thick paste.

-

The paste is then spread onto a clean cloth.

-

The cloth with the paste is applied to the affected area of the skin.

-

The poultice is typically left in place for a specific duration, as determined by the traditional practitioner, and then removed.

Preparation of a Bloodroot Decoction (Internal Use)

A decoction is a method of extraction by boiling herbal or plant material to dissolve the chemicals of the material, which may include stems, roots, bark and rhizomes.

Materials:

-

Dried rhizome of Sanguinaria canadensis (bloodroot)

-

Water

-

Pot for boiling

-

Strainer

Methodology:

-

A specific quantity of dried and chopped bloodroot rhizome is added to a pot of cold water.

-

The mixture is brought to a boil and then simmered for a period of time, allowing the active compounds to be extracted into the water.

-

After simmering, the liquid is strained to remove the solid plant material.

-

The resulting decoction would be consumed orally in small, carefully measured doses as prescribed by the traditional healer.

Molecular Signaling Pathways Modulated by Sanguinarine

Modern scientific research has begun to unravel the molecular mechanisms that underlie the traditional uses of sanguinarine. Its anti-inflammatory and antimicrobial effects, in particular, are now understood to be mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Signaling Pathway: Inhibition of NF-κB

One of the most well-documented mechanisms of sanguinarine's anti-inflammatory action is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Sanguinarine inhibits the NF-κB signaling pathway.

Sanguinarine has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9] This action prevents the release and nuclear translocation of the active p65/p50 subunits of NF-κB, thereby blocking the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[10]

Apoptosis Induction Signaling Pathway: Activation of MAPK

Sanguinarine has also been demonstrated to induce apoptosis (programmed cell death) in various cell types, a mechanism that may contribute to its historical use in treating abnormal growths. This effect is partly mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Caption: Sanguinarine-induced apoptosis via the MAPK pathway.

Sanguinarine treatment can lead to an increase in reactive oxygen species (ROS), which in turn activates upstream kinases of the MAPK pathway, such as ASK1.[11] This leads to the phosphorylation and activation of JNK and p38 MAPKs.[12] Activated JNK and p38 can then modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis.[13]

Conclusion

The historical use of sanguinarine in traditional medicine provides a compelling foundation for its continued investigation as a source of novel therapeutic agents. The empirical knowledge of indigenous cultures, developed over centuries of observation and practice, is now being validated and explained by modern scientific research. The elucidation of sanguinarine's mechanisms of action, particularly its modulation of critical signaling pathways like NF-κB and MAPK, offers a clear rationale for its observed anti-inflammatory and cytotoxic effects. For researchers and drug development professionals, the journey of sanguinarine from a traditional remedy to a scientifically validated molecule underscores the immense potential that lies in the exploration of ethnobotanical knowledge. Further research into the specific formulations and dosages used in traditional medicine, combined with modern pharmacological and toxicological studies, will be crucial in unlocking the full therapeutic potential of this remarkable alkaloid.

References

- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinaria canadensis [indiananature.net]

- 3. Bloodroot – Roots of Medicine [dsps.lib.uiowa.edu]

- 4. monticello-s3.us-east-1.amazonaws.com [monticello-s3.us-east-1.amazonaws.com]

- 5. bangordailynews.com [bangordailynews.com]

- 6. China Macleaya Cordata Extract Manufacturer Supplier - Wholesale Quotation - BIOWAY [biowaynutrition.com]

- 7. kintai-bio.com [kintai-bio.com]

- 8. yo.chenlangbio.com [yo.chenlangbio.com]

- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 10. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. qspace.qu.edu.qa [qspace.qu.edu.qa]

Sanguinarine: A Comprehensive Review of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine, a quaternary benzophenanthridine alkaloid, is a natural compound predominantly isolated from the roots of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2] It has a rich history in traditional medicine and has garnered significant scientific interest due to its broad spectrum of biological activities.[3][4] This technical guide provides an in-depth review of the pharmacology and toxicology of sanguinarine, with a focus on its molecular mechanisms, pharmacokinetic profile, and safety assessment. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Pharmacological Properties

Sanguinarine exhibits a remarkable range of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities.[5] These effects are attributed to its ability to interact with various molecular targets and modulate multiple signaling pathways.

Antitumor Activity

A substantial body of research has highlighted the potent anticancer properties of sanguinarine against various cancer cell lines and in preclinical animal models.[4][6][7] Its primary mechanisms of antitumor action involve the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis and metastasis.[6][8]

Induction of Apoptosis: Sanguinarine triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10] It has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.[11][12] Furthermore, sanguinarine activates caspase cascades, including caspase-3 and caspase-9, and modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][10]

Cell Cycle Arrest: Sanguinarine can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[9] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[8]

Anti-Angiogenic and Anti-Metastatic Effects: The alkaloid has been reported to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial processes in tumor growth and progression.[7][8]

Anti-inflammatory Activity

Sanguinarine possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[5] It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[11]

Antimicrobial Activity

Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[2][13] Its mechanism of action against bacteria involves the disruption of the cell membrane and inhibition of key cellular processes.[13] For instance, in methicillin-resistant Staphylococcus aureus (MRSA), sanguinarine induces the release of membrane-bound autolytic enzymes, leading to cell lysis.[13]

Signaling Pathways Modulated by Sanguinarine

The diverse pharmacological effects of sanguinarine are a consequence of its ability to modulate a complex network of intracellular signaling pathways. Key pathways affected by sanguinarine include:

-

MAPK Signaling Pathway: Sanguinarine can activate the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, which is closely associated with the induction of apoptosis.[12]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway, crucial for cell survival and proliferation, is often inhibited by sanguinarine, contributing to its pro-apoptotic effects.[5][9]

-

JAK/STAT Signaling Pathway: Sanguinarine has been shown to inhibit the JAK/STAT pathway, which is involved in cell growth, differentiation, and survival.[5][10] In multiple myeloma cells, sanguinarine inactivates STAT3 activity.[10]

-

NF-κB Signaling Pathway: As mentioned earlier, sanguinarine is a potent inhibitor of NF-κB activation, which underlies its anti-inflammatory and some of its anticancer effects.[11]

-

Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Sanguinarine has been reported to interfere with this pathway.[5]

Below are diagrams illustrating some of the key signaling pathways modulated by sanguinarine.

References

- 1. Sanguinarine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

The Multifaceted Biological Activities of Sanguinarine: A Technical Guide

Sanguinarine, a quaternary benzophenanthridine alkaloid, is a prominent bioactive compound isolated from the rhizomes of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2][3] Long recognized in traditional medicine, sanguinarine has garnered significant scientific interest for its broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides an in-depth technical overview of the biological activities of sanguinarine, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity

Sanguinarine exhibits robust anti-neoplastic activity across a variety of human cancer cell lines.[1][5][6] Its anticancer effects are multifactorial, primarily mediated through the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis.[1][6]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of sanguinarine's anticancer effect is the induction of programmed cell death, or apoptosis.[1][6][7] This is achieved through both intrinsic and extrinsic pathways. Sanguinarine has been shown to trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[7][8] This disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, activating the caspase cascade.[8]

Furthermore, sanguinarine modulates the expression of key apoptosis-related proteins. It down-regulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, while up-regulating pro-apoptotic proteins like Bax.[7][8] The alkaloid also interferes with cell cycle progression, causing arrest at various phases, often by modulating the activity of cyclins and cyclin-dependent kinases (CDKs).[1][9]

Inhibition of Angiogenesis and Metastasis

Solid tumors require the formation of new blood vessels (angiogenesis) to grow and metastasize. Sanguinarine has been demonstrated to inhibit angiogenesis, partly by repressing the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[1] It also impedes cancer cell migration and invasion by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1]

Key Signaling Pathways

The anticancer activities of sanguinarine are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer progression. Sanguinarine is a potent inhibitor of NF-κB activation induced by various inflammatory stimuli.[10][11][12] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the transcription of its target genes.[11]

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in tumor cell proliferation, survival, and invasion. Sanguinarine has been shown to suppress the constitutive activation of STAT3 in several cancer models, including prostate cancer.[1][8]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Sanguinarine can inactivate the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[4][13][14]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cell proliferation and differentiation. Sanguinarine has been shown to inhibit the activation of ERK1/2, contributing to its anti-proliferative and anti-metastatic effects.[10][15]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of sanguinarine is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.75 | 48-96 | [14] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | 48-96 | [14] |

| MCF-7 | Breast Adenocarcinoma | ~10 | 24 | [16][17] |

| MCF-7 | Breast Adenocarcinoma | ~7.5 | 48 | [16][17] |

| HTC75 | Cancer Cell Line | 2.18 | Not Specified | [18] |

Visualization: Signaling Pathway

Caption: Sanguinarine inhibits the NF-κB signaling pathway.

Experimental Protocols

-

Cell Viability (MTT) Assay:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of sanguinarine for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[17]

-

-

Western Blot Analysis for Protein Expression:

-

Treat cells with sanguinarine and a control vehicle.

-

Lyse the cells to extract total proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB p65, Akt, ERK1/2).

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.[10]

-

Antimicrobial Activity

Sanguinarine possesses broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][7][19]

Antibacterial and Antifungal Effects

Sanguinarine has demonstrated efficacy against clinically relevant bacteria such as Staphylococcus aureus and Helicobacter pylori.[19][20] It is also effective against fungi, notably Candida albicans, where it can inhibit both planktonic growth and biofilm formation.[21][22] Its activity is often comparable to that of standard antibiotics.[23]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of sanguinarine involves multiple targets:

-

Cell Wall and Membrane Disruption: Sanguinarine interferes with the integrity and permeability of the microbial cell wall and membrane. This leads to leakage of intracellular components and ultimately cell death.[19]

-

Inhibition of Key Enzymes: It can inhibit essential enzymes involved in cellular processes.

-

ROS Production: Similar to its anticancer effect, sanguinarine can induce the production of reactive oxygen species within microbial cells, causing oxidative damage.[19]

-

DNA Intercalation: The planar structure of sanguinarine allows it to intercalate with microbial DNA, disrupting replication and transcription.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 128 | [19] |

| Candida albicans SC5314 | Fungus | 4 | [21] |

| Candida albicans (clinical isolates) | Fungus | 37.5 - 50 | [22] |

| Various Gram-positive & Gram-negative | Bacteria | 0.5 - 128 | [23] |

| Helicobacter pylori (strains) | Gram-negative Bacteria | 6.25 - 50 | [20] |

Visualization: Antimicrobial Workflow

Caption: Sanguinarine's multi-target antimicrobial mechanism.

Experimental Protocols

-

Broth Microdilution Assay for MIC Determination:

-

Prepare a two-fold serial dilution of sanguinarine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism, no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of sanguinarine at which no visible growth is observed.[19][22]

-

Anti-inflammatory Activity

Sanguinarine exhibits significant anti-inflammatory properties, which are closely linked to its anticancer mechanisms.[1][12][15] It has been shown to be effective in both acute and chronic models of inflammation.[15]

Modulation of Inflammatory Mediators

Sanguinarine potently inhibits the production and release of pro-inflammatory mediators. This includes cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as other molecules like nitric oxide (NO).[15][24][25]

Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of sanguinarine are primarily due to its ability to suppress key signaling pathways that regulate the inflammatory response.

-

NF-κB Pathway: As detailed in the anticancer section, sanguinarine's potent inhibition of the NF-κB pathway is a central mechanism of its anti-inflammatory action.[12][25] By preventing the activation of NF-κB, it blocks the transcription of numerous pro-inflammatory genes.[11]

-

MAPK Pathway: Sanguinarine also inhibits the activation of MAPKs, such as p38 MAPK and ERK1/2, in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][24] This inhibition further contributes to the reduced synthesis of inflammatory mediators.

Visualization: Anti-inflammatory Pathway

Caption: Sanguinarine blocks key inflammatory signaling pathways.

Experimental Protocols

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

-

Culture immune cells (e.g., murine peritoneal macrophages) and stimulate them with an inflammatory agent like LPS in the presence or absence of sanguinarine.

-

Collect the cell culture supernatants after a specified incubation period.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

-

Add the collected supernatants and standards to the wells.

-

Wash and add a detection antibody, which is typically biotinylated.

-

Wash and add an enzyme-conjugate (e.g., streptavidin-HRP).

-

Add a substrate that produces a colorimetric signal.

-

Measure the absorbance with a plate reader and calculate the cytokine concentration based on the standard curve.[24]

-

Toxicity and Limitations

Despite its promising therapeutic potential, sanguinarine is not without its limitations. High doses have been associated with toxicity, including genotoxicity and DNA damage.[1][9][26] It has been reported to induce DNA damage in murine models and may act as a tumorigenic agent under certain experimental conditions.[1] The clinical application of sanguinarine is currently limited by these toxicity concerns and its low aqueous solubility.[4][11] Further research, including detailed pharmacokinetic and toxicological studies, is necessary to establish its safety and efficacy for clinical use.[27]

Conclusion

Sanguinarine is a potent natural alkaloid with a remarkable range of biological activities. Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways like NF-κB, STAT3, and PI3K/Akt makes it a compelling candidate for anticancer drug development. Concurrently, its broad-spectrum antimicrobial and potent anti-inflammatory properties highlight its versatility. While toxicity remains a hurdle, the multifaceted mechanisms of sanguinarine provide a strong rationale for continued research. Future efforts focusing on developing derivatives with improved safety profiles or novel drug delivery systems could unlock the full therapeutic potential of this important natural compound.

References

- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 호스팅 기간 만료 [x-y.net]

- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 15. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]

- 21. RETRACTED: Sanguinarine Inhibits Mono- and Dual-Species Biofilm Formation by Candida albicans and Staphylococcus aureus and Induces Mature Hypha Transition of C. albicans [mdpi.com]

- 22. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. ovid.com [ovid.com]

- 25. mdpi.com [mdpi.com]

- 26. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 27. wjgnet.com [wjgnet.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Sanguinarine from Bloodroot (Sanguinaria canadensis)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction and purification of sanguinarine, a bioactive quaternary benzophenanthridine alkaloid, from the rhizomes of bloodroot (Sanguinaria canadensis). Sanguinarine has garnered significant interest in the pharmaceutical and research communities due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. These activities are linked to its interaction with various cellular signaling pathways. This application note details optimized protocols for solvent extraction, including a comparative analysis of different methods, and a multi-step purification process involving acid-base extraction and chromatographic techniques. Furthermore, it provides insights into the biosynthesis of sanguinarine and its molecular interactions with key signaling pathways. All quantitative data is presented in clear, comparative tables, and experimental workflows are accompanied by detailed diagrams to ensure reproducibility and aid in research and development.

Introduction

Sanguinarine is a potent natural compound predominantly found in the rhizomes of Sanguinaria canadensis, commonly known as bloodroot.[1] Its distinctive red color and diverse pharmacological effects have made it a subject of extensive scientific investigation. For researchers and drug development professionals, obtaining high-purity sanguinarine is a critical first step for in-vitro and in-vivo studies, as well as for the development of novel therapeutic agents.

This document outlines detailed methodologies for the efficient extraction and purification of sanguinarine, providing a foundation for obtaining research-grade material.

Sanguinarine Extraction

The selection of an appropriate extraction method is crucial for maximizing the yield of sanguinarine from bloodroot rhizomes. This section compares three common techniques: Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Comparative Analysis of Extraction Methods

The efficiency of sanguinarine extraction is dependent on the chosen method and solvent. Ethanol and methanol are commonly used solvents due to their ability to effectively solubilize alkaloids. MAE has been reported as the most efficient method, offering the highest yield in the shortest time.[2]

| Extraction Method | Solvent | Extraction Time | Sanguinarine Yield (mg/g of dry plant material) | Reference |

| Maceration | Ethanol | 72 hours | 4.85 - 9.60 | [3] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 5 hours | Not explicitly quantified, but used in combination with maceration | [3] |

| Microwave-Assisted Extraction (MAE) | Ethanol | 5 minutes | 17.10 ± 0.4 | [2] |

Table 1: Comparison of Sanguinarine Extraction Methods from Bloodroot Rhizomes. Data indicates that MAE provides a significantly higher yield in a fraction of the time compared to traditional maceration.